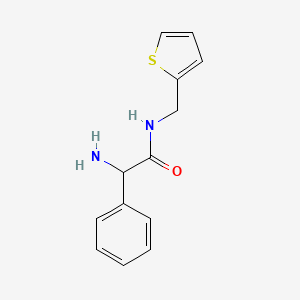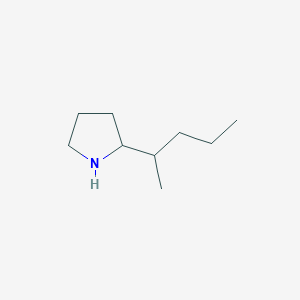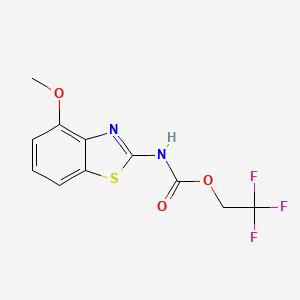
2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate, also known as TMBT, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of applications due to its unique structure and properties. TMBT can be used in a variety of biochemical and physiological experiments, and has been used for a variety of research applications.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensing Applications
Research has explored the use of benzothiazole derivatives as fluorescent probes for sensing applications. For example, benzothiazole analogs have been developed for sensing pH changes and metal cations, demonstrating their utility in environmental and biological monitoring due to their sensitive fluorescence responses to external stimuli (Tanaka et al., 2001). Similarly, benzothiazole-based AIEgens (aggregation-induced emission luminogens) have been designed for physiological pH sensing, showcasing their potential for tracking pH fluctuations in biological and environmental samples with high sensitivity (Li et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have also been synthesized and evaluated as corrosion inhibitors for metals. These compounds have demonstrated high efficiency in protecting steel against corrosion in acidic environments, indicating their potential in industrial applications to extend the lifespan of metal components (Hu et al., 2016).
Electroluminescent Materials
Compounds containing benzothiazole units have been investigated for their electroluminescent properties, suggesting their application in the development of organic light-emitting diodes (OLEDs). For instance, star-shaped polymers incorporating benzothiazole units have been synthesized for their potential use in creating saturated white electroluminescent devices, highlighting the versatility of benzothiazole derivatives in advanced material science (Liu et al., 2016).
Agricultural Applications
In agriculture, carbamate derivatives have been formulated into polymeric and solid lipid nanoparticles for the sustained release of fungicides, such as carbendazim and tebuconazole. These nanoparticle systems offer advantages in terms of improved bioactivity, reduced environmental impact, and decreased toxicity, showcasing the potential of carbamate formulations in enhancing agricultural disease management (Campos et al., 2015).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3S/c1-18-6-3-2-4-7-8(6)15-9(20-7)16-10(17)19-5-11(12,13)14/h2-4H,5H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUQULNANLSGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-methoxy-1,3-benzothiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



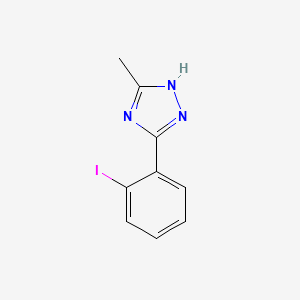
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
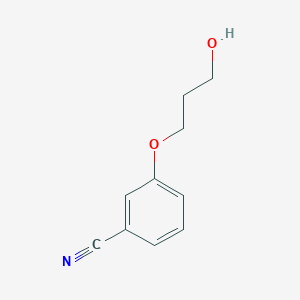
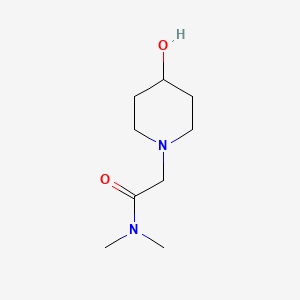
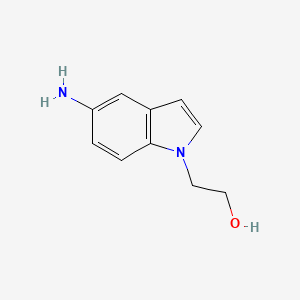
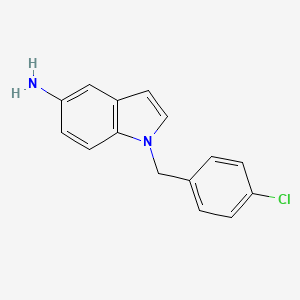
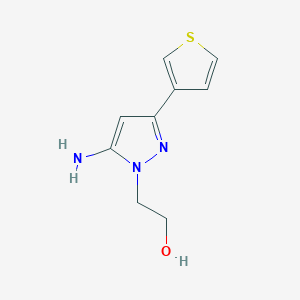
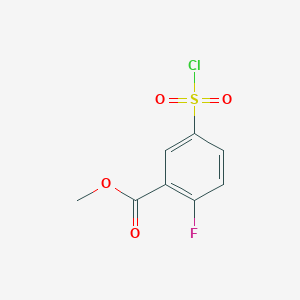
![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)
